molecular formula C17H20ClN3O4 B2642317 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide CAS No. 902254-42-6

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide

Cat. No.: B2642317
CAS No.: 902254-42-6
M. Wt: 365.81
InChI Key: ZBNLKCQQOVGFCG-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide is a complex organic compound that features a benzoxazole ring substituted with a chlorine atom and an amide linkage to a pyrrolidinone moiety

Scientific Research Applications

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its interactions with biological macromolecules.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxylic acid, under acidic conditions.

    Amide Bond Formation: The amide bond is formed by reacting the benzoxazole derivative with 3-(2-oxopyrrolidin-1-yl)propylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Use of Continuous Flow Reactors: To improve reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines may be formed.

    Substitution: Various substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and the amide linkage play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
  • 5-chloro-2-oxo-1,3-benzoxazole

Uniqueness

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide is unique due to the presence of both the benzoxazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c18-12-4-5-14-13(11-12)21(17(24)25-14)10-6-15(22)19-7-2-9-20-8-1-3-16(20)23/h4-5,11H,1-3,6-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNLKCQQOVGFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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